![molecular formula C22H25N5O3S B2951231 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-60-2](/img/structure/B2951231.png)
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of action
3,4-dihydroquinolin-2(1H)-one derivatives have been reported to have potent antiproliferative and antitumor activities against a variety of cancer cell lines . They have also been reported as potential antihypertensive and anti-depressive agents .
Mode of action
It has been found that inhibition of p38 map kinase can cause cytotoxic activities by these compounds .
Biochemical pathways
They are known to have antiproliferative effects, suggesting they may interfere with cell division and growth .
Pharmacokinetics
Their potent biological activities suggest they are likely to have good bioavailability .
Result of action
These compounds have shown to exhibit weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
Action environment
Like all drugs, factors such as temperature, ph, and presence of other substances can potentially affect their stability and efficacy .
Propriétés
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-13(2)18-23-19-17(21(29)26(4)22(30)25(19)3)20(24-18)31-12-16(28)27-11-7-9-14-8-5-6-10-15(14)27/h5-6,8,10,13H,7,9,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGHNSOWZXZIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
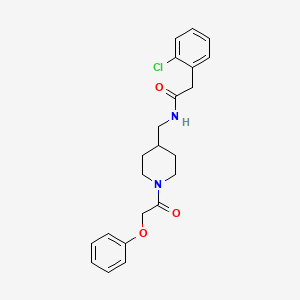
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B2951149.png)
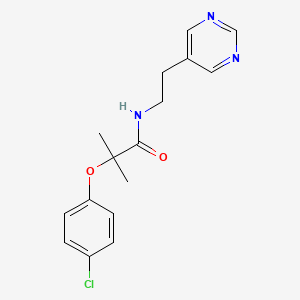
![3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2951151.png)
![(Z)-methyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2951153.png)
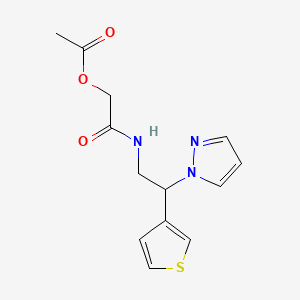
![8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2951159.png)
![ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate](/img/structure/B2951160.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2951161.png)

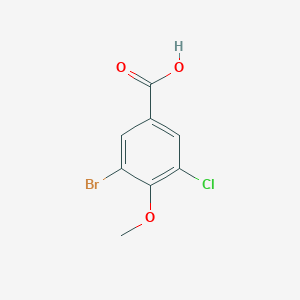
![3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane](/img/structure/B2951169.png)
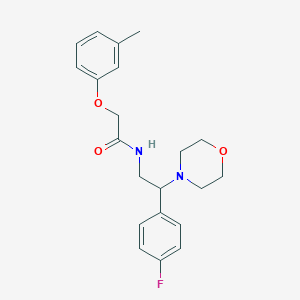
![(1S,3R)-2,2,3-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B2951171.png)
